molecular formula C11H15ClO3S B1426934 3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride CAS No. 1018271-54-9

3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride

Cat. No. B1426934
CAS RN: 1018271-54-9
M. Wt: 262.75 g/mol
InChI Key: ZVYSXFNILWSLEF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)propane-1-sulfonyl chloride is a chemical compound used in diverse scientific research. Its versatility enables applications in various fields, from pharmaceuticals to materials science. The CAS number for this compound is 1018271-54-9 .


Molecular Structure Analysis

The molecular formula for this compound is C11H15ClO3S . This gives it a molecular weight of 262.75 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 1,5-Benzothiazepines : A study by Chhakra et al. (2019) explored the efficient synthesis of novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating the sulfonyl group. The process involved reacting 1,4-dioxane-6-sulfonyl chloride with various dihydroxy compounds.

Material Science and Engineering

  • Fabrication of Fuel Cell Membranes : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. They used bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylpheny)propane as comonomers, demonstrating high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Polymer Science

  • Polyelectrolyte Complexation : The study by Chen et al. (2000) on poly-3-dimethyl(methacryloyloxyethyl)ammonium propane sulfonate (PDMAPS) and its complexation behaviors reveals insights into the solubility and phase behavior of zwitterionic polymers in water and aqueous salt solutions (Chen et al., 2000).

Organic Chemistry

  • Synthesis of Sulfonated Compounds : Research by Suzuki et al. (1990) focused on the synthesis of pentacoordinate stannate complexes using chloro- and dimethylphenoxytriorganostannanes. Their work provides valuable insights into the behavior of these complexes in solution and solid-state structures (Suzuki, Son, Noyori, & Masuda, 1990).

properties

IUPAC Name

3-(3,4-dimethylphenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-9-4-5-11(8-10(9)2)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYSXFNILWSLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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